103646-21-5 | Dual Carboxylic Acid Handle: Synthetic Versatility vs. Monocarboxylic Analogs
2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid provides two carboxylic acid functional groups (pKa ~1.6) compared to the monocarboxylic analog 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 2003-79-4), which has only a single carboxylic acid [1]. The presence of both 3- and 4-position carboxylic acids enables independent or sequential derivatization strategies that are impossible with monocarboxylic analogs. This dual functionality permits orthogonal conjugation chemistries and bidentate metal coordination modes [2].
| Evidence Dimension | Number of derivatizable carboxylic acid handles |
|---|---|
| Target Compound Data | 2 carboxylic acid groups (positions 3 and 4) |
| Comparator Or Baseline | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 2003-79-4) = 1 carboxylic acid group |
| Quantified Difference | 2-fold increase in conjugation sites; enables bidentate coordination geometry |
| Conditions | Structural comparison based on molecular formula and functional group count |
Why This Matters
The dual carboxylic acid handles enable bidentate metal coordination and orthogonal derivatization strategies not possible with monocarboxylic quinoline analogs, expanding synthetic utility for medicinal chemistry and materials science applications.
- [1] ChemBase. 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 2003-79-4). Molecular Formula: C10H7NO3. View Source
- [2] Senthil Raja D, et al. Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone: synthesis, structures, DNA and protein interaction studies. Eur J Med Chem. 2011;46(9):4584-4594. View Source
